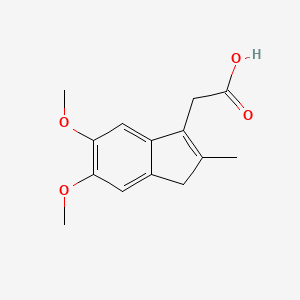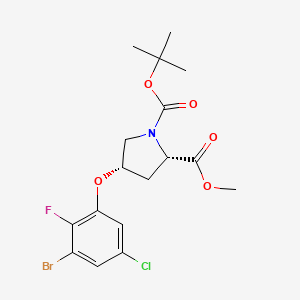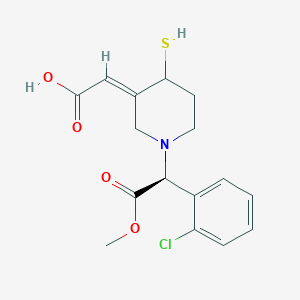
2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Addition of the Mercapto Group: The mercapto group can be added through a thiolation reaction.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Material Science: In the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the mercapto group could form covalent bonds with thiol groups in enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-((S)-1-(2-Chlorophenyl)-2-hydroxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-hydroxypiperidin-3-ylidene)acetic acid: Similar structure but with a hydroxyl group on the piperidine ring.
Propriétés
Formule moléculaire |
C16H18ClNO4S |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
(2E)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8+/t13?,15-/m0/s1 |
Clé InChI |
CWUDNVCEAAXNQA-DVQIPWARSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


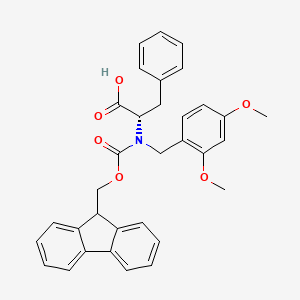
![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
![4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B12987481.png)
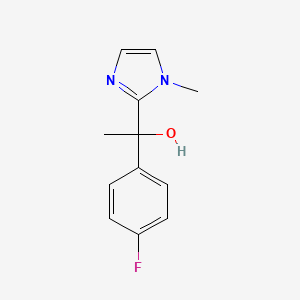
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
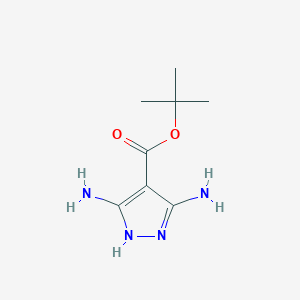
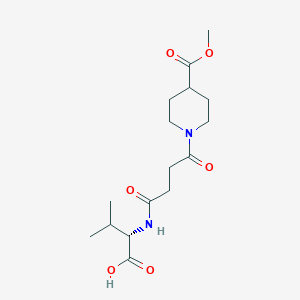
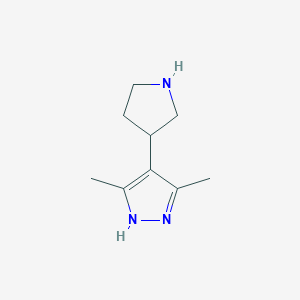
![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)


